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Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

Cat. No.: B090784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylquinoline N-oxide (also known as quinaldine N-oxide), a heterocyclic compound of

interest in pharmaceutical and materials science research. This document collates available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to

facilitate compound identification, characterization, and further research and development.

Introduction
2-Methylquinoline N-oxide is a derivative of quinoline, a structural motif prevalent in a wide

array of biologically active compounds and functional materials. The introduction of an N-oxide

functional group significantly alters the electronic properties and reactivity of the quinoline ring

system, making it a valuable intermediate in organic synthesis. Accurate and detailed

spectroscopic data are paramount for the unambiguous identification and quality control of this

compound.

Spectroscopic Data
The following sections present the available spectroscopic data for 2-Methylquinoline N-
oxide. Due to the limited availability of directly published, comprehensive datasets for this

specific molecule, data from closely related analogs and the parent compound, 2-

methylquinoline, are provided for comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
Methylquinoline N-oxide. The chemical shifts are influenced by the electron-withdrawing

nature of the N-oxide group, which tends to deshield the protons and carbons of the

heterocyclic ring.

Table 1: ¹H NMR Spectroscopic Data of 2-Methylquinoline N-oxide and Related Compounds

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-Methylquinoline N-oxide CDCl₃

A definitive peak list is not

readily available in published

literature. However, analysis of

reaction mixtures suggests the

presence of characteristic

aromatic and methyl signals.

7-Methylquinoline N-oxide[1] CDCl₃

8.55–8.52 (m, 2H), 7.74 (d, J =

8.4 Hz, 1H), 7.71 (d, J = 8.4

Hz, 1H), 7.45 (dt, J = 8.9, 2.7

Hz, 1H), 7.22 (dd, J = 8.4, 6.1

Hz, 1H), 2.57 (s, 3H)

8-Methylquinoline N-oxide[1] CDCl₃

8.32 (dd, J = 6.0, 0.6 Hz, 1H),

7.56 (td, J = 7.8, 4.5 Hz, 2H),

7.38–7.30 (m, 2H), 7.10 (dd, J

= 8.4, 6.1 Hz, 1H), 3.12 (s, 3H)

2-Methylquinoline (Quinaldine)

[2]
CDCl₃

8.03 (A), 7.759 (B), 7.677 (C),

7.475 (D), 7.271 (E), 2.745 (F)

Table 2: ¹³C NMR Spectroscopic Data of 2-Methylquinoline N-oxide and Related Compounds
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Compound Solvent Chemical Shifts (δ, ppm)

2-Methylquinoline N-oxide CDCl₃
Explicit experimental data is

not readily available.

7-Methylquinoline N-oxide[1] CDCl₃

141.7, 141.3, 135.9, 130.9,

128.6, 127.8, 126.4, 119.9,

118.6, 22.0

8-Methylquinoline N-oxide[1] CDCl₃

141.2, 137.1, 133.4, 133.2,

132.3, 127.9, 126.7, 126.2,

120.5, 24.7

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylquinoline N-oxide is expected to show characteristic absorption

bands for the aromatic C-H and C=C stretching vibrations, as well as a prominent N-O

stretching band, which is a hallmark of N-oxides.

Table 3: Key IR Absorption Bands for 2-Methylquinoline N-oxide

Functional Group
Expected Absorption
Range (cm⁻¹)

Notes

Aromatic C-H Stretch 3100 - 3000

Aliphatic C-H Stretch (Methyl) 2980 - 2850

Aromatic C=C Stretch 1600 - 1450 Multiple bands expected.

N-O Stretch 1300 - 1200
A strong, characteristic band

for N-oxides.

C-H Bending (out-of-plane) 900 - 675

Provides information on the

substitution pattern of the

aromatic rings.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-Methylquinoline N-oxide. The molecular ion peak (M+) is expected at m/z 159,

corresponding to the molecular formula C₁₀H₉NO. A characteristic fragmentation pathway for

N-oxides is the loss of an oxygen atom ([M-16]⁺).

Table 4: Expected Mass Spectrometry Fragmentation for 2-Methylquinoline N-oxide

m/z Fragment Description

159 [C₁₀H₉NO]⁺ Molecular Ion (M⁺)

143 [C₁₀H₉N]⁺

Loss of Oxygen ([M-16]⁺),

corresponding to 2-

methylquinoline.

142 [C₁₀H₈N]⁺
Loss of a hydrogen atom from

the [M-16]⁺ fragment.

115 [C₉H₇]⁺
Loss of HCN from the [M-16]⁺

fragment.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Methylquinoline N-oxide.

Synthesis of 2-Methylquinoline N-oxide
A common method for the synthesis of quinoline N-oxides is the oxidation of the corresponding

quinoline.[1]

Dissolution: Dissolve 2-methylquinoline (1 equivalent) in a suitable organic solvent such as

dichloromethane (CH₂Cl₂).

Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in

CH₂Cl₂ dropwise to the stirred solution of 2-methylquinoline at room temperature.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer, dry

it over anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification: Remove the solvent under reduced pressure, and purify the crude product by

column chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methylquinoline N-oxide
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 MHz for ¹H). Use the residual solvent peak as an internal reference.

IR Spectroscopy (FTIR-ATR)
Sample Preparation: Place a small amount of the solid 2-Methylquinoline N-oxide sample

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a dilute solution of 2-Methylquinoline N-oxide in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC).

Ionization: Subject the sample to electron ionization (EI) at a standard energy (e.g., 70 eV).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like 2-Methylquinoline N-oxide.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Characterization

Synthesis of 2-Methylquinoline N-oxide

Purification (e.g., Column Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Final Compound Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylquinoline N-oxide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090784#spectroscopic-data-of-2-methylquinoline-n-
oxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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